molecular formula C19H16N2O3S B2628265 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1705930-81-9

2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2628265
CAS RN: 1705930-81-9
M. Wt: 352.41
InChI Key: GKQKLJNITONXLC-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound is known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Scientific Research Applications

Antimicrobial and Antioxidant Applications

  • Synthesis in Antimicrobial and Antioxidant Agents : This compound has been used in the synthesis of various benzodiazepines with benzimidazole/benzothiazole and indole moieties, demonstrating potent antimicrobial and antioxidant activities (Naraboli & Biradar, 2017).

Insecticidal Applications

  • Use in Insecticidal Agents : This chemical has been a precursor for synthesizing heterocycles with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Synthetic Chemistry and Drug Development

  • Synthetic Chemistry and Alternative Products : It has been utilized in one-pot reactions to obtain alternative products like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide, relevant in synthetic chemistry and drug development (Krauze et al., 2007).
  • Antibacterial Agent Synthesis : It's involved in synthesizing various acetamide derivatives, which have shown significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Pharmacological Applications

  • Development of Inhibitors for ACAT-1 : This compound has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), showing potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Molecular Design and Stability Studies

  • Investigations in Molecular Design : It has been part of molecular design studies, particularly in improving metabolic stability in medicinal chemistry (Stec et al., 2011).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19(7-13-1-2-17-18(6-13)24-12-23-17)21-9-14-5-16(10-20-8-14)15-3-4-25-11-15/h1-6,8,10-11H,7,9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQKLJNITONXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

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